8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate
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Overview
Description
8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C9H4ClF3N2O3S and a molecular weight of 312.65 g/mol It is a derivative of 1,5-naphthyridine, a heterocyclic compound containing two fused pyridine rings
Preparation Methods
The synthesis of 8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate typically involves the reaction of 8-chloro-1,5-naphthyridine with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, at low temperatures to ensure the stability of the reactants and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the trifluoromethanesulfonate group with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a ligand in coordination chemistry, forming complexes with metals that can be studied for their biological activities.
Mechanism of Action
The mechanism of action of 8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. As a ligand, it can coordinate with metal ions, forming complexes that exhibit unique chemical and biological properties. These complexes can interact with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:
- 8-Fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate
- 8-Bromo-1,5-naphthyridin-2-yl trifluoromethanesulfonate
- 1,5-Naphthyridine derivatives with different substituents
These compounds share a similar core structure but differ in their substituents, which can significantly influence their chemical reactivity and applications .
Properties
Molecular Formula |
C9H4ClF3N2O3S |
---|---|
Molecular Weight |
312.65 g/mol |
IUPAC Name |
(8-chloro-1,5-naphthyridin-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H4ClF3N2O3S/c10-5-3-4-14-6-1-2-7(15-8(5)6)18-19(16,17)9(11,12)13/h1-4H |
InChI Key |
RFKCMQGHNVVNNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=CN=C21)Cl)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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